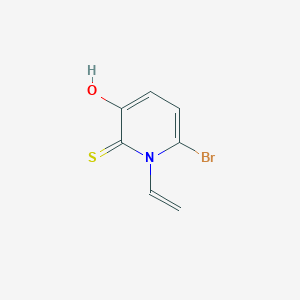
6-Bromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione is a synthetic organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione typically involves the bromination of a pyridine derivative followed by the introduction of an ethenyl group and the formation of a thione moiety. Common reagents used in these reactions include bromine, ethenylating agents, and sulfur sources.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the thione group to a thiol.
Substitution: Nucleophilic substitution reactions at the bromine or ethenyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-hydroxypyridine-2(1H)-thione: Lacks the ethenyl group.
1-Ethenyl-3-hydroxypyridine-2(1H)-thione: Lacks the bromine atom.
6-Bromo-1-ethenylpyridine-2(1H)-thione: Lacks the hydroxyl group.
Uniqueness
6-Bromo-1-ethenyl-3-hydroxypyridine-2(1H)-thione is unique due to the presence of all three functional groups (bromine, ethenyl, and hydroxyl) on the pyridine ring. This combination of functional groups can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
62159-82-4 |
|---|---|
Molecular Formula |
C7H6BrNOS |
Molecular Weight |
232.10 g/mol |
IUPAC Name |
6-bromo-1-ethenyl-3-hydroxypyridine-2-thione |
InChI |
InChI=1S/C7H6BrNOS/c1-2-9-6(8)4-3-5(10)7(9)11/h2-4,10H,1H2 |
InChI Key |
DKBVJWUSHFLKNK-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C(=CC=C(C1=S)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















